molecular formula C21H18ClFN2O4S B7711149 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide

3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide

Cat. No. B7711149
M. Wt: 448.9 g/mol
InChI Key: AYIVBKZDLRCSIP-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known by its chemical name, TAK-659, and has been studied extensively for its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide involves the inhibition of several kinases, including BTK, FLT3, and JAK3. These kinases are involved in various cellular signaling pathways and are known to play a role in the development of several diseases, including cancer and autoimmune disorders. By inhibiting these kinases, 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide can disrupt these signaling pathways and prevent the progression of these diseases.
Biochemical and Physiological Effects:
3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. Inhibition of these kinases can lead to several biochemical and physiological effects, including the suppression of immune responses, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. These effects make 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide a promising candidate for the development of new drugs for the treatment of cancer and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide is its potent inhibitory activity against several kinases. This makes it a promising candidate for the development of new drugs for the treatment of cancer and autoimmune disorders. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can limit its use in vivo. Additionally, the synthesis method for this compound can be challenging, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research on 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide. One direction is to explore its potential applications in the treatment of specific types of cancer and autoimmune disorders. Another direction is to optimize the synthesis method for this compound to improve its yield and purity. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, both in vitro and in vivo. Finally, the development of new drugs based on the structure of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide is an exciting area of research that has the potential to revolutionize the treatment of cancer and autoimmune disorders.

Synthesis Methods

The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide involves several steps. The starting material for the synthesis is 2-ethoxy-5-nitrobenzenesulfonamide, which is reacted with 4-fluoroaniline to form 2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)aniline. This intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product, 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide. The synthesis method has been optimized to produce high yields of the compound, and the purity of the final product has been confirmed using various analytical techniques.

Scientific Research Applications

3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide has been studied extensively for its potential applications in the development of new drugs. This compound has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. These kinases are involved in various cellular signaling pathways and are known to play a role in the development of several diseases, including cancer and autoimmune disorders. Therefore, 3-chloro-N-(2-ethoxy-5-(N-(4-fluorophenyl)sulfamoyl)phenyl)benzamide has the potential to be used as a therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

3-chloro-N-[2-ethoxy-5-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4S/c1-2-29-20-11-10-18(30(27,28)25-17-8-6-16(23)7-9-17)13-19(20)24-21(26)14-4-3-5-15(22)12-14/h3-13,25H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIVBKZDLRCSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-{2-ethoxy-5-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide

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